An In-depth Technical Guide to 4-Isobutylbenzaldehyde (CAS: 40150-98-9)
An In-depth Technical Guide to 4-Isobutylbenzaldehyde (CAS: 40150-98-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylbenzaldehyde, with the CAS number 40150-98-9, is an aromatic aldehyde that serves as a crucial intermediate in organic synthesis and medicinal chemistry.[1] Its chemical structure, featuring a benzaldehyde ring substituted with an isobutyl group at the para position, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of 4-Isobutylbenzaldehyde are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 40150-98-9 | [2][3][4] |
| Molecular Formula | C₁₁H₁₄O | [1][2][4] |
| Molecular Weight | 162.23 g/mol | [1][2][4] |
| Appearance | Colorless to very pale yellow liquid | [1][3] |
| Boiling Point | 251.10 °C (estimated) | [2] |
| Density | 0.96 g/cm³ | [3] |
| Refractive Index | 1.52 | [3] |
| Solubility in Water | 50.32 mg/L at 25 °C (estimated) | [2] |
| Purity | >95.0% (GC) | [2][3] |
| InChI Key | LXPWGAZYJHUWPM-UHFFFAOYSA-N | [4][5] |
| SMILES | CC(C)CC1=CC=C(C=C1)C=O | [4][5] |
Synthesis and Production
The synthesis of 4-Isobutylbenzaldehyde can be achieved through various chemical routes. The selection of a particular method often depends on the availability of starting materials, desired yield, and scalability.
Synthetic Pathways
Several synthetic approaches have been reported for the preparation of 4-Isobutylbenzaldehyde.[6] A common method involves the oxidation of the corresponding alcohol, 4-isobutylbenzyl alcohol. Another approach starts from 4-isobutylbenzoic acid, which can be converted to the aldehyde via its acyl chloride or benzyl alcohol derivative.[6] Additionally, the Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and 2-methylpropylboronic acid presents a modern and efficient route.[6]
Experimental Protocol: Oxidation of 4-Isobutylbenzyl Alcohol
This protocol outlines a general procedure for the synthesis of 4-Isobutylbenzaldehyde via the oxidation of 4-isobutylbenzyl alcohol using pyridinium chlorochromate (PCC).
Materials:
-
4-Isobutylbenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM) as solvent
-
Silica gel
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of 4-isobutylbenzyl alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: PCC is added portion-wise to the stirred solution at room temperature. The amount of PCC is typically 1.5 equivalents relative to the alcohol.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with an appropriate solvent like diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is collected.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The purified 4-Isobutylbenzaldehyde is characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[4][7]
Chemical Reactivity and Characterization
The aldehyde functional group in 4-Isobutylbenzaldehyde is highly reactive and can undergo a variety of chemical transformations, making it a valuable synthetic intermediate.[1]
Key Reactions:
-
Oxidation: It can be oxidized to 4-isobutylbenzoic acid using strong oxidizing agents.[1]
-
Reduction: The aldehyde can be reduced to 4-isobutylbenzyl alcohol with reducing agents like sodium borohydride.[1]
-
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols (Grignard reaction), imines (reaction with primary amines), and other derivatives.[1]
Analytical Characterization: The identity and purity of 4-Isobutylbenzaldehyde are typically confirmed using a combination of spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.[4][7]
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band corresponding to the aldehyde carbonyl group (C=O) is a key diagnostic feature.[4]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule.[4]
-
Gas Chromatography (GC): GC is often employed to assess the purity of the compound.[3]
Applications in Drug Development and Research
4-Isobutylbenzaldehyde is a significant precursor in the synthesis of various pharmaceuticals and has been investigated for its own biological activities.[1]
Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
A prominent application of 4-Isobutylbenzaldehyde is its role as a key intermediate in the synthesis of ibuprofen derivatives and other related NSAIDs.[1] The isobutylphenyl moiety is a core structural feature of this class of drugs. Its aldehyde group provides a versatile handle for the chemical modifications required to build the final drug molecules, facilitating structure-activity relationship (SAR) studies.[1]
Synthesis of Novel Therapeutic Agents
This compound is utilized in the synthesis of novel analgesic and anti-inflammatory agents, including inhibitors of cyclooxygenase-2 (COX-2) enzymes.[8] It has also been used in the development of inhibitors of breast cancer stem cells.[8]
Biological Activity
Research has shown that 4-Isobutylbenzaldehyde and its derivatives possess potential biological activities, including antibacterial properties.[1] The mechanism of action is thought to involve the reaction of the aldehyde group with amino groups in bacterial proteins, forming Schiff bases that can disrupt protein function.[1] Furthermore, derivatives of this compound have been reported to inhibit enzymes involved in cancer progression.[1]
Safety and Handling
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Isobutylbenzaldehyde is classified with the following hazards:
-
Causes skin irritation (H315) and serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
Very toxic to aquatic life with long-lasting effects (H410).[9][10]
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coat.[10] Avoid contact with skin and eyes and prevent the formation of aerosols.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] It is recommended to store under an inert atmosphere as it can be air-sensitive.[3]
Conclusion
4-Isobutylbenzaldehyde is a high-value aromatic aldehyde with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor for NSAIDs and other therapeutic agents, combined with the potential biological activities of its derivatives, makes it a compound of great interest to researchers in drug discovery and development. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research setting.
References
- 1. 4-Isobutylbenzaldehyde | High-Purity Research Chemical [benchchem.com]
- 2. 4-isobutyl benzaldehyde, 40150-98-9 [thegoodscentscompany.com]
- 3. labproinc.com [labproinc.com]
- 4. Benzaldehyde, 4-(2-methylpropyl)- | C11H14O | CID 577537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-イソブチルベンズアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Isobutylbenzaldehyde(40150-98-9) 1H NMR [m.chemicalbook.com]
- 8. 4-Isobutylbenzaldehyde | 40150-98-9 [chemicalbook.com]
- 9. 4-Isobutylbenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 10. echemi.com [echemi.com]
